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Compound of Interest

Compound Name:
5-(chloromethyl)-1-ethyl-1H-

pyrazole

CAS No.: 1170981-19-7

Cat. No.: B1359586 Get Quote

Executive Summary
5-(Chloromethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block extensively

utilized in modern medicinal chemistry. It serves as a critical electrophilic intermediate for

introducing the (1-ethyl-1H-pyrazol-5-yl)methyl moiety into drug candidates.

Unlike its 3-isomer counterpart, the 5-substituted variant offers unique steric and electronic

vectors, often exploited to optimize binding affinity in kinase inhibitors (e.g., BTK, p38 MAPK)

and GPCR ligands. This guide dissects its molecular architecture, validated synthetic protocols,

and reactivity profile, providing a roadmap for its application in lead optimization.

Part 1: Molecular Architecture & Physicochemical
Properties
Structural Identity
The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl group and

at the C5 position with a chloromethyl group. This specific regiochemistry (1,5-substitution) is

chemically distinct from the more thermodynamically stable 1,3-isomers, creating a unique 3D

vector for the chloromethyl "warhead."
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Property Data

IUPAC Name 5-(Chloromethyl)-1-ethyl-1H-pyrazole

CAS Number
1170981-19-7 (HCl salt); 1007488-29-0 (Alcohol

precursor)

Molecular Formula C₆H₉ClN₂

Molecular Weight 144.60 g/mol

SMILES CCN1C(CCl)=CC=N1

InChI Key QXLXOKBFCXKMET-UHFFFAOYSA-N

LogP (Calc)
~1.0 - 1.3 (Lipophilic enough for cellular

permeability)

H-Bond Donors/Acceptors 0 / 2

Electronic & Steric Analysis
Dipole Moment: The N1-ethyl group exerts a positive inductive effect (+I), increasing electron

density in the ring. However, the adjacent C5-chloromethyl group acts as an electron-

withdrawing group (EWG) via induction (-I), creating a localized electrophilic center at the

methylene carbon.

Regio-Sterics: The proximity of the N1-ethyl group to the C5-chloromethyl group creates a

"steric clash" zone. This steric crowding can retard nucleophilic attack compared to the

unhindered 3-chloromethyl isomer, requiring optimized reaction conditions (elevated T or

polar aprotic solvents) for derivatization.

Part 2: Synthetic Pathways & Regiocontrol
Synthesis of 1,5-disubstituted pyrazoles is notoriously difficult due to the thermodynamic

preference for 1,3-isomers. The most robust route involves the cyclization of hydrazine

derivatives with specific 1,3-dielectrophiles, followed by functional group interconversion.

Validated Synthetic Protocol (Alcohol to Chloride)
The most reliable method generates the chloride from (1-ethyl-1H-pyrazol-5-yl)methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Precursor Synthesis: React ethylhydrazine with methyl trans-3-methoxyacrylate (or similar

1,3-dicarbonyl equivalent).

Critical Control Point: Maintain low temperature (0-5°C) during addition to favor the kinetic

1,5-cyclization product over the 1,3-isomer.

Chlorination:

Reagents: Thionyl chloride (

) or Methanesulfonyl chloride (

) / LiCl.

Solvent: Dichloromethane (DCM) or Chloroform (

).

Procedure: Dissolve alcohol in DCM. Add

dropwise at 0°C. Reflux for 2-4 hours.

Workup: Evaporate volatiles. The product is often isolated as the Hydrochloride salt

(stable solid) to prevent hydrolysis or polymerization.

Visualization of Synthesis & Regiochemistry
The following diagram illustrates the critical pathway and the divergence between 1,3 and 1,5

isomers.
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Caption: Regioselective synthesis pathway favoring the 1,5-substituted pyrazole scaffold via

kinetic control.

Part 3: Reactivity Profile & Medicinal Chemistry
Utility
The "Warhead" Mechanism
The chloromethyl group functions as a classic alkylating agent. It undergoes Nucleophilic

Substitution (

) with amines, thiols, and alkoxides.

Reactivity: Moderate. The leaving group (

) is displaced by nucleophiles.

Side Reactions:

Hydrolysis: Reverts to the alcohol in aqueous base.

Dimerization: Self-alkylation can occur if the free base is stored in concentrated solution.

Derivatization Workflow
To attach this scaffold to a pharmacophore (e.g., a piperazine linker for a kinase inhibitor):

Dissolution: Dissolve the pharmacophore (amine) in Acetonitrile (

) or DMF.

Base Addition: Add excess

or DIPEA to scavenge HCl.

Alkylation: Add 5-(chloromethyl)-1-ethyl-1H-pyrazole (HCl salt) portion-wise.

Conditions: Heat to 60-80°C for 4-12 hours.
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Purification: Silica gel chromatography (MeOH/DCM gradient).

Visualization of Derivatization

Common Applications
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Caption:

reaction manifold for coupling the pyrazole scaffold to medicinal targets.

Part 4: Handling, Stability & Safety
Stability

Free Base: The free base is an oil or low-melting solid that is prone to degradation. It should

be used immediately upon generation.
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HCl Salt: The hydrochloride salt is a stable, white to off-white solid. Recommendation:

Always store and handle as the HCl salt. Convert to free base in situ during reactions.

Safety Profile (E-E-A-T)
Alkylating Agent: Like all benzyl/heteroaryl-methyl chlorides, this compound is a potential

genotoxin. It can alkylate DNA.

Handling:

Use a fume hood.

Wear nitrile gloves (double gloving recommended).

Quench excess reagent with aqueous ammonia or amine waste before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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